molecular formula C16H12Cl4N6 B103663 Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- CAS No. 19103-02-7

Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl-

Cat. No. B103663
CAS RN: 19103-02-7
M. Wt: 430.1 g/mol
InChI Key: CQICVMXENWMRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.

Mechanism Of Action

The mechanism of action of Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- is not fully understood, but it is believed to act as a DNA intercalator, binding to the DNA molecule and disrupting its structure. This can lead to DNA damage and the activation of cellular pathways involved in DNA repair and apoptosis.

Biochemical And Physiological Effects

Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- has been found to have a wide range of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. It has also been found to have anti-inflammatory and antioxidant properties, suggesting that it may have applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- is its versatility as a research tool. It can be used in a variety of experimental setups, including cell cultures and animal models. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are many potential future directions for research involving Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl-. Some possible areas of study include:
1. Further investigation of the compound's mechanisms of action, including its interactions with DNA and other cellular components.
2. Development of new therapeutic agents based on the structure of Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl-.
3. Exploration of the compound's potential applications in the treatment of inflammatory diseases and other conditions.
4. Investigation of the compound's potential as a diagnostic tool for cancer and other diseases.
5. Study of the compound's interactions with other drugs and therapeutic agents, to determine potential synergies or adverse effects.

Synthesis Methods

The synthesis of Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- involves the reaction of 2,4,6-trichloro-1,3,5-triazine with diphenylamine in the presence of a base such as triethylamine. The resulting compound is then treated with hydrazine hydrate to yield the final product.

Scientific Research Applications

Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- has been used in a variety of scientific research applications. It has been found to be an effective tool for studying the mechanisms of various biological processes, including DNA damage and repair, cell signaling, and apoptosis. It has also been used in the development of new drugs and therapeutic agents.

properties

CAS RN

19103-02-7

Product Name

Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl-

Molecular Formula

C16H12Cl4N6

Molecular Weight

430.1 g/mol

IUPAC Name

1,3,4,6-tetrachloro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-diimine

InChI

InChI=1S/C16H12Cl4N6/c17-23-13(21)25(19)16(12-9-5-2-6-10-12)15(23,11-7-3-1-4-8-11)24(18)14(22)26(16)20/h1-10,21-22H

InChI Key

CQICVMXENWMRGJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C23C(N(C(=N)N2Cl)Cl)(N(C(=N)N3Cl)Cl)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C23C(N(C(=N)N2Cl)Cl)(N(C(=N)N3Cl)Cl)C4=CC=CC=C4

Other CAS RN

19103-02-7

synonyms

chloroamide S-330
S 330
S-330

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.